molecular formula C20H21F3N2 B11505970 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-

Cat. No.: B11505970
M. Wt: 346.4 g/mol
InChI Key: ZLVIPKYPRWKXLY-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is notable for its unique substituents: an adamantyl group at position 4, a phenyl group at position 5, and a trifluoromethyl group at position 3. These substituents confer distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of microwave irradiation or conventional heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- is unique due to its combination of an adamantyl group, a phenyl group, and a trifluoromethyl group. This combination imparts distinct chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21F3N2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(1-adamantyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C20H21F3N2/c21-20(22,23)18-16(17(24-25-18)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,24,25)

InChI Key

ZLVIPKYPRWKXLY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(NN=C4C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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